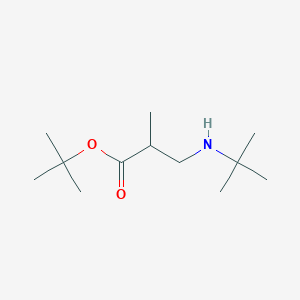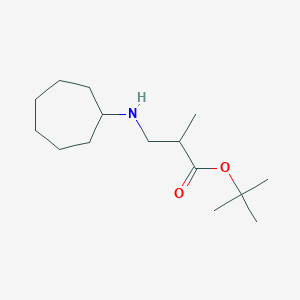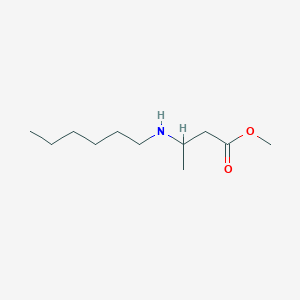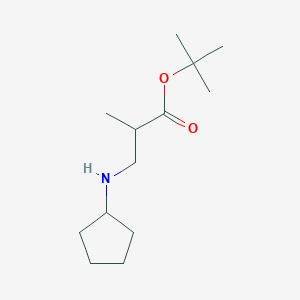![molecular formula C17H36N2O2 B6340326 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1221341-88-3](/img/structure/B6340326.png)
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, also known as TB3DPA, is a synthetic compound of interest to scientists and researchers due to its potential applications in biochemistry and physiology. TB3DPA is an alkylamino acid derivative that is used in a variety of experiments and studies, and it is a relatively new compound that has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate has been studied for its potential applications in biochemistry and physiology. The compound has been used in a variety of experiments and studies, including studies of enzyme kinetics, protein-ligand interactions, and cell culture studies. This compound has also been used as a model compound in studies of drug metabolism, drug transport, and drug-target interactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate is not fully understood, but it is thought to involve the interaction of the compound with proteins and enzymes in the body. The compound is thought to bind to specific sites on proteins and enzymes, which then leads to changes in the activity of the proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but the compound has been shown to have a variety of effects on cells, proteins, and enzymes. This compound has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to affect the activity of other proteins, including G-protein coupled receptors, which are involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate has several advantages for laboratory experiments. The compound is relatively easy to synthesize and has a high yield, making it economical to produce. The compound is also stable and can be stored for extended periods of time without significant degradation. However, the compound is highly toxic and should be handled with care in the laboratory.
Direcciones Futuras
There are several potential future directions for research on tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate. One potential direction is to further study the biochemical and physiological effects of the compound on cells, proteins, and enzymes. Another potential direction is to study the potential applications of the compound in drug discovery and development. Additionally, further research could be conducted on the mechanism of action of the compound and its potential for use in therapeutic applications. Finally, further research could be conducted to identify new synthesis methods for this compound or to develop new derivatives of the compound.
Métodos De Síntesis
Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate can be synthesized from the reaction of tert-butyl 3-hydroxy-2-methylpropanoate and 5-(diethylamino)pentan-2-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by vacuum distillation. The yield of the reaction is typically high, with yields of up to 97% reported.
Propiedades
IUPAC Name |
tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2/c1-8-19(9-2)12-10-11-15(4)18-13-14(3)16(20)21-17(5,6)7/h14-15,18H,8-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKWXUJBWVTAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)
![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)



![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)